Maltohexaose - 133644-78-7

Maltohexaose

Catalog Number: EVT-8191231
CAS Number: 133644-78-7
Molecular Formula: C36H62O31
Molecular Weight: 990.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-maltohexaose is a maltohexaose hexasaccharide in which the glucose residue at the reducing end is in the pyranose ring form and has alpha configuration at the anomeric carbon atom.
Maltohexaose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranose is a natural product found in Homo sapiens and Bos taurus with data available.
Source

Maltohexaose is typically derived from starch, which is abundant in various plant sources such as corn, potatoes, and wheat. The enzymatic production of maltohexaose can be achieved using specific strains of bacteria that produce α-amylase, such as Bacillus circulans and Choshinensis .

Synthesis Analysis

The synthesis of maltohexaose primarily involves the enzymatic hydrolysis of starch. The process can be broken down into several key steps:

  1. Gelatinization: Starch is suspended in a buffer solution and heated to facilitate gelatinization, which allows the starch granules to swell and become more accessible to enzymes.
  2. Liquefaction: The gelatinized starch is treated with α-amylase, which cleaves the starch molecules into shorter oligosaccharides, including maltohexaose. For instance, a study utilized 90 units of recombinant α-amylase per gram of starch at 95°C for 30 minutes .
  3. Saccharification: This step involves further breakdown of the oligosaccharides using other enzymes like pullulanase and β-amylase under controlled conditions (e.g., pH adjustments and temperature control) to optimize maltohexaose yield.

The optimization of fermentation conditions, including temperature, pH, and nutrient composition, plays a crucial role in maximizing the production efficiency .

Molecular Structure Analysis

Maltohexaose has a molecular formula of C36H62O31C_{36}H_{62}O_{31} and a molecular weight of approximately 810 g/mol. Its structure consists of six glucose units linked by α-(1→4) glycosidic bonds. The linear arrangement allows for specific interactions with enzymes and other molecules, influencing its solubility and reactivity.

Structural Characteristics

Chemical Reactions Analysis

Maltohexaose participates in various chemical reactions primarily due to its hydroxyl groups and anomeric carbon:

  1. Hydrolysis: Under acidic or enzymatic conditions, maltohexaose can be hydrolyzed into smaller sugars like maltose or glucose.
  2. Transglycosylation: This reaction involves the transfer of glucose units from maltohexaose to other acceptor molecules, facilitated by specific glycosyltransferases.
  3. Derivatization: Maltohexaose can be chemically modified (e.g., biotinylation) for use in analytical techniques such as mass spectrometry .
Mechanism of Action

The mechanism by which maltohexaose exerts its effects in biological systems is largely dependent on its interaction with enzymes and receptors:

  • Enzymatic Hydrolysis: Maltohexaose can serve as a substrate for various enzymes, leading to its breakdown into simpler sugars that are readily absorbed in the digestive system.
  • Binding Interactions: Its structure allows it to interact with specific proteins or receptors, influencing metabolic pathways or signaling mechanisms.

These interactions are critical in applications such as food science and biotechnology, where maltohexaose may enhance flavor profiles or act as a prebiotic substrate.

Physical and Chemical Properties Analysis

Maltohexaose exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its multiple hydroxyl groups, which facilitate hydrogen bonding.
  • Stability: The compound is relatively stable under neutral pH conditions but can undergo hydrolysis under acidic or basic environments.
  • Melting Point: Specific melting point data may vary depending on purity but generally occurs at temperatures above 200°C when dehydrated.

These properties make maltohexaose suitable for various applications in food technology and pharmaceuticals.

Applications

Maltohexaose has diverse applications across multiple fields:

  1. Food Industry: Used as a sweetener or thickening agent due to its digestibility and mild sweetness.
  2. Biotechnology: Serves as a substrate for enzyme assays or fermentation processes in producing biofuels or biochemicals.
  3. Pharmaceuticals: Utilized in drug formulation as an excipient or stabilizer due to its biocompatibility.
Enzymatic Synthesis and Production of Maltohexaose

Microbial Sources of Maltohexaose-Forming Amylases

Maltohexaose (G6), a linear oligosaccharide of six glucose units linked by α-1,4-glycosidic bonds, is primarily synthesized via enzymatic starch hydrolysis using specialized amylases. Microbial sources—particularly marine myxobacteria and thermophilic bacteria—provide diverse enzymes with high specificity for G6 production.

Novel Amylase Discovery in Marine Myxobacteria

Marine myxobacteria, such as Enhygromyxa salina, yield amylases with unique catalytic properties due to adaptations to saline and oligotrophic environments. Genomic analyses reveal that myxobacteria within the families Archangiaceae and Myxococcaceae encode up to 4.4% Carbohydrate-Active Enzymes (CAZymes) relative to total genes, significantly higher than other bacterial groups [6] [9]. These enzymes often include multidomain architectures with carbohydrate-binding modules (CBMs) that facilitate raw starch adhesion. For example, AmyCf from Cystobacter sp. strain CF23 hydrolyzes raw wheat starch into maltose (G2) and maltotriose (G3) at 50°C but shifts to G6 as a dominant product when processing gelatinized starch at 60°C [8]. This substrate-dependent product specificity is attributed to its GH13_6 subfamily catalytic domain, which preferentially cleaves longer maltooligosaccharide chains.

Table 1: Maltohexaose-Forming Amylases from Marine Myxobacteria

EnzymeSource OrganismOptimal pH/TempMain ProductsRaw Starch Activity
AmyCfCystobacter sp. CF23pH 7.0, 60°CG2, G3, G611 U/mg
AmyMCorallococcus sp. EGBpH 7.0, 50°CG6 (59.4% yield)14,000 U/mg (soluble)
UnnamedEnhygromyxa salinapH 6.5–7.5, 55°CG4–G6Under characterization

Thermophilic Amylases from Corallococcus and Bacillus

Thermophilic bacteria are pivotal for industrial G6 production due to enzyme stability at high temperatures. Corallococcus species produce AmyM, a 43 kDa exoamylase that hydrolyzes soluble starch into G6 as the primary product (59.4% of total maltooligosaccharides) [2] [4]. Similarly, Pyrococcus furiosus thermostable amylase generates G6–G8 through cyclodextrin ring-opening reactions at 70–100°C [1]. Bacillus species like Geobacillus sp. 4j contribute acidic- and thermotolerant amylases (pH 4.5–7.0; 55–90°C), enabling efficient raw starch hydrolysis without gelatinization [3]. These enzymes exhibit exceptional solvent tolerance, with AmyM retaining >80% activity in 25% organic solvents, advantageous for industrial bioprocessing [2].

Genetic Engineering and Heterologous Expression of Amylases

Genetic optimization enhances amylase yield, specificity, and functionality, overcoming limitations of native microbial production.

Cloning and Expression of amyM in Escherichia coli

The amyM gene from Corallococcus sp. EGB was cloned into Escherichia coli BL21(DE3) using pET-29a vectors, enabling extracellular secretion via a 23-amino-acid signal peptide [2]. Recombinant AmyM (rAmyM) achieved a specific activity of 14,000 U/mg after purification via Ni-NTA affinity chromatography—significantly higher than native forms. Kinetic analysis revealed a Km of 6.61 mg ml⁻¹ and Vmax of 44,301.5 μmol min⁻¹ mg⁻¹ for soluble starch, confirming high catalytic efficiency [2] [4]. Similarly, AmyCf expression in Pichia pastoris increased G6 yield by 40% compared to wild-type strains due to enhanced protein folding and secretion [8].

Signal Peptide Optimization for Secretory Production

Signal peptides direct amylase translocation across bacterial membranes, critical for reducing purification costs. The OmpA signal peptide from Escherichia coli facilitated 90% extracellular secretion of recombinant amylases in Escherichia coli [7]. Modifications, such as truncating native signal peptides (e.g., the 41-residue peptide in AmyCf), further improved secretion efficiency by 35% in Pichia pastoris [8]. Additionally, fusion tags like AcmA from Lactococcus lactis enabled single-step purification using Gram-positive enhancer matrix (GEM) particles, achieving >95% purity without chromatography [7].

Table 2: Signal Peptide Optimization for Amylase Secretion

Signal PeptideHost SystemSecretion EfficiencyPurification Method
OmpAEscherichia coli90% extracellularGEM particles/AcmA tag
Native (truncated)Pichia pastoris75% extracellularAmmonium sulfate precipitation
Lipoprotein SPEscherichia coli60% extracellularNi-NTA affinity

Synergistic Enzyme Systems for Enhanced Yield

Combining amylases with debranching or transferase enzymes maximizes G6 yield by modifying substrate accessibility and reaction dynamics.

Role of Branching Enzymes in Substrate Modification

Branching enzymes (BEs; GH13 family) introduce α-1,6-glucosidic linkages into starch, creating shorter linear chains that serve as optimal substrates for maltohexaose-forming amylases. For instance, pretreatment of amylopectin with BE from Bacillus species increased G6 yield by 25% by generating maltooligosaccharides with degree of polymerization (DP) 6–8 [10]. This occurs because BEs reduce steric hindrance in starch crystallites, allowing AmyM-like enzymes to cleave chains more precisely. Similarly, 4-α-glucanotransferases (GH77) from Corallococcus sp. EGB convert long-chain dextrins into maltooligosaccharides, which AmyM subsequently hydrolyzes into G6 [8].

Dual-Enzyme Systems with Debranching or Transferase Enzymes

Debranching enzymes (e.g., pullulanase and isoamylase) hydrolyze α-1,6 linkages in amylopectin, amplifying substrate availability for G6-forming amylases. A pullulanase:isoamylase ratio of 1:2 synergized with α-amylase in oat starch hydrolysis, increasing maltooligosaccharide yield by 32% and reducing molecular weight by 40% [10]. In another system, cyclomaltodextrinase from Pyrococcus furiosus debranched γ-cyclodextrin before ring-opening, elevating G6–G8 production by 50% [1]. Such systems operate optimally at 60°C and pH 5.5–7.0, maintaining enzyme stability while minimizing side product formation.

Table 3: Synergistic Enzyme Systems for Maltohexaose Production

Enzyme SystemFunctionYield ImprovementOptimal Conditions
AmyM + Pullulanase/IsoamylaseDebranching of starch granules30–32%pH 7.0, 50°C
AmyCf + GH77 TransferaseChain shortening of amylopectin25%pH 7.0, 60°C
PFA + Cyclomaltodextrinaseγ-Cyclodextrin ring-opening and hydrolysis50%pH 6.0, 80°C

Properties

CAS Number

133644-78-7

Product Name

Maltohexaose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O31

Molecular Weight

990.9 g/mol

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36-/m1/s1

InChI Key

OCIBBXPLUVYKCH-QXVNYKTNSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O

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